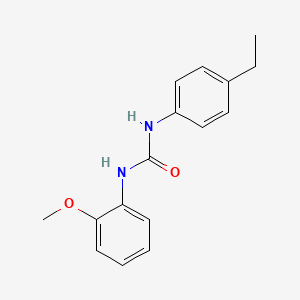
1-(4-Ethylphenyl)-3-(2-methoxyphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Ethylphenyl)-3-(2-methoxyphenyl)urea is an organic compound characterized by the presence of both ethyl and methoxy functional groups attached to a phenyl ring, linked through a urea moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Ethylphenyl)-3-(2-methoxyphenyl)urea typically involves the reaction of 4-ethylphenyl isocyanate with 2-methoxyaniline. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene, and at a temperature range of 0-25°C. The reaction proceeds via nucleophilic addition of the amine to the isocyanate, forming the urea linkage.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions: 1-(4-Ethylphenyl)-3-(2-methoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The urea moiety can be reduced to form corresponding amines.
Substitution: The ethyl and methoxy groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Electrophiles such as halogens (Cl2, Br2) or nitro groups (NO2) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of 1-(4-ethylphenyl)-3-(2-hydroxyphenyl)urea.
Reduction: Formation of 4-ethylphenylamine and 2-methoxyaniline.
Substitution: Formation of halogenated or nitrated derivatives of the original compound.
科学的研究の応用
1-(4-Ethylphenyl)-3-(2-methoxyphenyl)urea has been explored for various scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-(4-Ethylphenyl)-3-(2-methoxyphenyl)urea involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The presence of the ethyl and methoxy groups can influence the compound’s binding affinity and specificity towards these targets. Additionally, the urea moiety can form hydrogen bonds with amino acid residues in the enzyme’s active site, stabilizing the inhibitor-enzyme complex.
類似化合物との比較
- 1-(4-Ethylphenyl)-3-(2-hydroxyphenyl)urea
- 1-(4-Methylphenyl)-3-(2-methoxyphenyl)urea
- 1-(4-Ethylphenyl)-3-(2-chlorophenyl)urea
Comparison: 1-(4-Ethylphenyl)-3-(2-methoxyphenyl)urea is unique due to the presence of both ethyl and methoxy groups, which can impart distinct chemical and biological properties. Compared to its analogs, the methoxy group can enhance its solubility and reactivity, while the ethyl group can influence its hydrophobic interactions and binding affinity. These structural variations can lead to differences in their applications and effectiveness in various fields.
特性
CAS番号 |
76393-39-0 |
|---|---|
分子式 |
C16H18N2O2 |
分子量 |
270.33 g/mol |
IUPAC名 |
1-(4-ethylphenyl)-3-(2-methoxyphenyl)urea |
InChI |
InChI=1S/C16H18N2O2/c1-3-12-8-10-13(11-9-12)17-16(19)18-14-6-4-5-7-15(14)20-2/h4-11H,3H2,1-2H3,(H2,17,18,19) |
InChIキー |
WHHKRMHBVACPTK-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




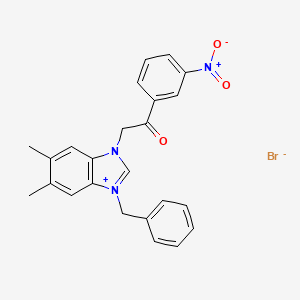


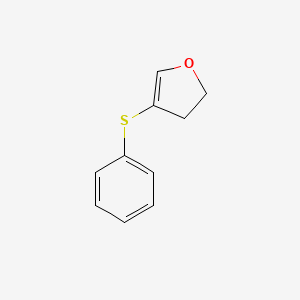
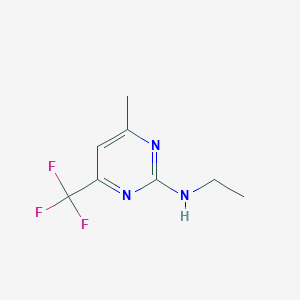
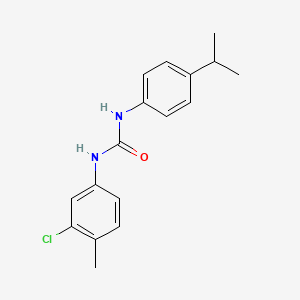
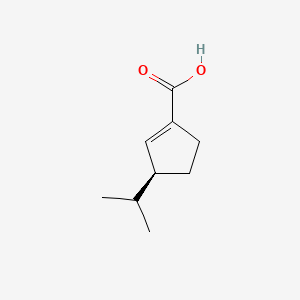
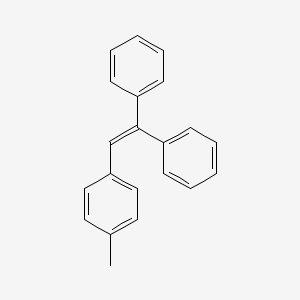



![[(E,2S,3R)-2-azaniumyl-3-hydroxyoctadec-4-enyl] hydrogen phosphate;N-methylmethanamine](/img/structure/B11941615.png)
